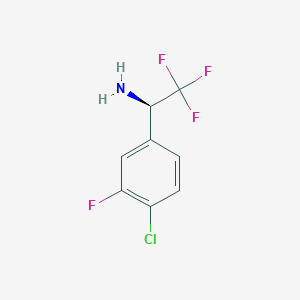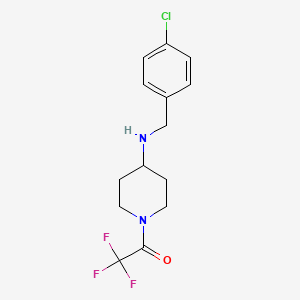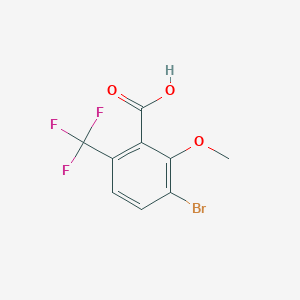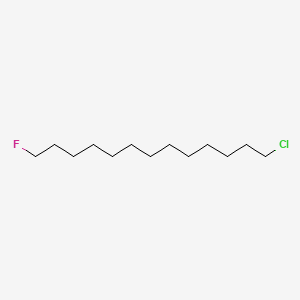
1-Chloro-13-fluorotridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-13-fluorotridecane is a long-chain, unsymmetrical molecule with the molecular formula C13H26ClF. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a tridecane backbone. It is primarily used in various chemical applications due to its unique properties.
Preparation Methods
1-Chloro-13-fluorotridecane can be synthesized through several methods. One common synthetic route involves the coupling of 1,2-dichloroethane and tridecane. Another method includes the reaction of esterification with chloromethyl methyl ether in the presence of an acid catalyst . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-13-fluorotridecane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Scientific Research Applications
1-Chloro-13-fluorotridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-13-fluorotridecane exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various biological and chemical processes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used .
Comparison with Similar Compounds
1-Chloro-13-fluorotridecane can be compared with other similar compounds, such as:
- 1-Chloro-13-bromotridecane
- 1-Fluoro-13-chlorotridecane
- 1-Chloro-13-iodotridecane
These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different halogen atoms can significantly influence the compound’s behavior in various reactions and applications .
Properties
CAS No. |
334-75-8 |
|---|---|
Molecular Formula |
C13H26ClF |
Molecular Weight |
236.80 g/mol |
IUPAC Name |
1-chloro-13-fluorotridecane |
InChI |
InChI=1S/C13H26ClF/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-13H2 |
InChI Key |
UIOQBFNDVYPNLI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCF)CCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


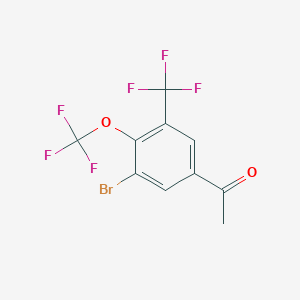

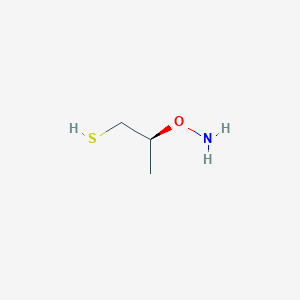
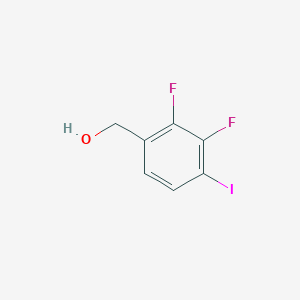
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)





![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)
